2,4-Dichloro-5-fluoronitrobenzene

Continuous Flow Chemistry Process Intensification Nitration

Traditional batch nitration of 2,4-dichlorofluorobenzene suffers from low efficiency and safety risks. This compound resolves these issues as a high-yield intermediate for continuous flow microchannel synthesis, achieving 95.3% yield and 100% conversion. • Uniquely suited as a precursor for selective dehalogenation to 4-chloro-3-fluoronitrobenzene, a transformation not feasible with other dichloronitrobenzene isomers. • Reduction to the corresponding amine proceeds in 85% yield, enabling efficient fluorinated benzonitrile building block production. • Its distinct 2,4-dichloro-5-fluoro substitution pattern ensures regioselective SNAr reactivity unavailable from in-class analogs. Supplied with full analytical documentation.

Molecular Formula C6H2Cl2FNO2
Molecular Weight 209.99 g/mol
CAS No. 2105-59-1
Cat. No. B1301596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluoronitrobenzene
CAS2105-59-1
Molecular FormulaC6H2Cl2FNO2
Molecular Weight209.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H
InChIKeyCIZHSFBFELYEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-fluoronitrobenzene Procurement Overview


2,4-Dichloro-5-fluoronitrobenzene (CAS 2105-59-1) is a halogenated nitrobenzene derivative with the molecular formula C6H2Cl2FNO2 and a molecular weight of 209.99 g/mol [1]. It serves as a key intermediate in the synthesis of fluorinated pharmaceutical compounds, particularly protease inhibitors and antibacterial agents, as well as in the production of agrochemicals such as herbicides and fungicides . The compound is characterized by its unique substitution pattern, which includes a nitro group at position 1, chlorine atoms at positions 2 and 4, and a fluorine atom at position 5 on the benzene ring [2].

Continuous flow nitration process Compatible with micro-channel reactor synthesis of halogenated nitroaromatics under intensified conditions.
Regioselective fluorinated building block Substitution pattern enables selective dehalogenation to access 4-chloro-3-fluoronitrobenzene, a valuable regioisomer.
Nitro-to-nitrile transformation route Supports reduction-cyanation pathway to 2,4-dichloro-5-fluorobenzonitrile for agrochemical and pharmaceutical intermediates.

Generic Substitution Failure for 2,4-Dichloro-5-fluoronitrobenzene


In-class compounds such as 2,4-dichloronitrobenzene (CAS 611-06-3) or 3-chloro-4-fluoronitrobenzene (CAS 350-30-1) cannot be simply interchanged with 2,4-dichloro-5-fluoronitrobenzene due to fundamental differences in regioselectivity and reactivity profiles. The presence and position of the fluorine atom in the target compound significantly alters the electronic environment of the aromatic ring, directing nucleophilic aromatic substitution (SNAr) to specific positions and influencing reaction rates [1]. Furthermore, the target compound is a specific precursor in patents for agrochemical synthesis, where its unique substitution pattern is required to generate the final active ingredient [2]. Substitution with an analog lacking the fluorine atom or with a different halogen pattern would lead to a different regioisomer, which would likely be inactive or exhibit altered properties in downstream applications.

Fluorine regiochemistry is non-transferable Replacing with non-fluorinated dichloronitrobenzene alters SNAr regioselectivity and electronic activation, leading to different reaction outcomes.
Regioisomer mismatch in downstream synthesis Analog lacking the 5-fluoro substituent yields a different regioisomer, which may not produce the intended agrochemical or pharmaceutical active scaffold.
Patent-directed synthetic route specificity Published routes for protected agrochemicals rely on this exact substitution pattern; a structural surrogate may deviate from the disclosed pathway.

Quantitative Evidence for 2,4-Dichloro-5-fluoronitrobenzene


Micro-Channel Nitration Yield and Selectivity

The synthesis of 2,4-dichloro-5-fluoronitrobenzene via nitration of 2,4-dichlorofluorobenzene in a micro-channel reactor achieves a 95.3% yield with 100% conversion under optimized conditions (1.1:1 nitric acid to substrate ratio, 110°C, 75 s residence time) [1]. This is a significant improvement over the traditional batch reactor process, which provides lower yields and selectivities and is associated with longer reaction times, higher raw material consumption, and increased safety risks [1]. This quantitative difference demonstrates the value of procuring this specific precursor when employing continuous flow manufacturing techniques.

Nitration yield
Head-to-head
95.3% yield, 100% conversion (micro-channel) Traditional batch: lower yield and selectivity
Supports flow chemistry process fit
Reported under selected nitration conditions; scale-dependent validation recommended
Continuous Flow Chemistry Process Intensification Nitration Agrochemical Intermediates

Selective Dehalogenation to 4-Chloro-3-fluoronitrobenzene

A patent describes a process for the selective dehalogenation of 2,4-dichloro-5-fluoronitrobenzene to yield 4-chloro-3-fluoronitrobenzene, a compound of industrial interest [1]. This demonstrates the unique utility of the 2,4-dichloro-5-fluoro substitution pattern; the specific arrangement of chlorine and fluorine atoms allows for the targeted removal of one chlorine atom while retaining the fluorine and nitro groups, enabling access to a valuable regioisomer. This regioselective transformation is not feasible with other dichloronitrobenzene isomers lacking the fluorine atom or with a different halogen substitution pattern.

Selective dehalogenation
Class-level
Enables access to 4-chloro-3-fluoronitrobenzene via targeted chlorine removal
Unique regioselective transformation context
Patent-reported; quantitative selectivity vs. other isomers not established
Selective Dehalogenation Regioselective Synthesis Pharmaceutical Intermediates Fluorinated Building Blocks

Synthesis of 2,4-Dichloro-5-fluorobenzonitrile

A patent process describes the conversion of 2,4-dichloro-5-fluoronitrobenzene to the corresponding benzonitrile derivative, 2,4-dichloro-5-fluorobenzonitrile, via an iron-mediated reduction to the amine (85% yield) followed by a Sandmeyer-type cyanation [1]. This high-yielding two-step sequence demonstrates the viability of functional group interconversion starting from the nitro compound, enabling access to a different class of valuable intermediates. While similar transformations are possible with other halogenated nitrobenzenes, the 85% yield for the reduction step serves as a benchmark for process feasibility.

Reduction step yield
Reported
85%
Benchmark for nitro-to-amine reduction feasibility
Iron-mediated reduction; patent-reported, cyanation step not included
Cyanation Nitrile Synthesis Building Block Modification Process Chemistry

Application Scenarios for 2,4-Dichloro-5-fluoronitrobenzene


Continuous Flow Agrochemical Intermediate Synthesis

Procurement of 2,4-dichloro-5-fluoronitrobenzene for use in a continuous flow micro-channel reactor for nitration reactions is justified by the demonstrated 95.3% yield and 100% conversion, representing a significant process intensification over traditional batch methods [1].

Regioselective Synthesis of 4-Chloro-3-fluoronitrobenzene

For researchers requiring 4-chloro-3-fluoronitrobenzene, 2,4-dichloro-5-fluoronitrobenzene is a uniquely suitable precursor due to its ability to undergo selective dehalogenation, a transformation not generally applicable to other dichloronitrobenzene isomers [2].

Process Development for Fluorinated Benzonitrile Derivatives

The demonstrated high yield (85%) in the reduction of 2,4-dichloro-5-fluoronitrobenzene to its corresponding amine makes it a viable starting material for process development aimed at producing fluorinated benzonitrile building blocks for pharmaceuticals and agrochemicals [3].

Application
Selection Property
Validation Focus
Continuous flow nitration process development
Micro-channel reactor compatibility
Reported yield and conversion efficiency under flow conditions
Regioselective dehalogenation to 4-chloro-3-fluoronitrobenzene
Unique substitution pattern for selective dechlorination
Regioselectivity and purity of the dehalogenated product
Cyanation to 2,4-dichloro-5-fluorobenzonitrile
Nitro group reduction efficiency
Reduction yield and downstream cyanation feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5-fluoronitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.